molecular formula C12H19NO B13258583 2-methoxy-N-pentylaniline

2-methoxy-N-pentylaniline

Cat. No.: B13258583
M. Wt: 193.28 g/mol
InChI Key: SQHOPNBGZPNKBR-UHFFFAOYSA-N
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Description

2-Methoxy-N-pentylaniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the ortho position (C2) of the benzene ring and an N-pentyl (-C₅H₁₁) substituent on the amino group. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.26 g/mol. The compound combines aromaticity with alkyl and alkoxy functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-pentylaniline

InChI

InChI=1S/C12H19NO/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3

InChI Key

SQHOPNBGZPNKBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-N-pentylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-pentylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-pentylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-pentylaniline involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pentyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-methoxy-N-pentylaniline and analogous compounds, focusing on structural features, molecular properties, and inferred applications:

Table 1: Structural and Molecular Comparison

Compound Name Benzene Substituent N-Substituent Molecular Formula Molecular Weight Key Inferred Properties
2-Methoxy-N-pentylaniline 2-methoxy n-pentyl C₁₂H₁₉NO₂ 209.26 High lipophilicity; moderate polarity
2-Ethoxy-N-pentylaniline 2-ethoxy n-pentyl C₁₃H₂₁NO 207.31 Increased lipophilicity vs. methoxy
2-Methoxy-N-(2-methoxyethyl)aniline 2-methoxy 2-methoxyethyl C₁₀H₁₅NO₂ 181.23 Higher polarity due to shorter chain
2-Chloro-N-(methoxymethyl)aniline 2-chloro methoxymethyl C₈H₁₀ClNO 171.62 Electron-withdrawing Cl enhances reactivity

Key Comparisons:

Substituent Effects on Reactivity :

  • The methoxy group in 2-methoxy-N-pentylaniline donates electron density to the aromatic ring, favoring electrophilic substitution at the para position. In contrast, the chloro group in 2-chloro-N-(methoxymethyl)aniline withdraws electron density, directing reactions to meta positions and increasing stability in acidic conditions .
  • The N-pentyl chain in the target compound enhances lipophilicity (logP ~3.5–4.0, estimated), whereas shorter chains (e.g., 2-methoxyethyl in ) reduce logP (~2.0–2.5), improving aqueous solubility.

Applications in Synthesis :

  • 2-Methoxy-N-pentylaniline’s balanced polarity makes it suitable for synthesizing surfactants or bioactive molecules requiring membrane permeability.
  • The methoxymethyl group in 2-chloro-N-(methoxymethyl)aniline is more reactive in nucleophilic substitutions, favoring its use in pharmaceutical intermediates.

Research Findings and Inferred Trends

  • Thermal Stability : Longer N-alkyl chains (e.g., pentyl) improve thermal stability compared to shorter chains (e.g., methoxyethyl), as observed in analogous aniline derivatives .
  • Solubility: 2-Methoxy-N-pentylaniline is likely sparingly soluble in water but miscible in organic solvents like dichloromethane or ethanol, similar to 2-ethoxy-N-pentylaniline .
  • Biological Activity : The pentyl chain may enhance penetration of lipid bilayers, suggesting utility in antimicrobial or antifungal agents, though specific studies are lacking in the provided evidence.

Biological Activity

2-Methoxy-N-pentylaniline is an organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C12H17N
  • Molecular Weight: 191.27 g/mol
  • IUPAC Name: 2-methoxy-N-pentylaniline
  • Canonical SMILES: CCCCCNC1=CC=CC=C1OC

The biological activity of 2-methoxy-N-pentylaniline may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Antimicrobial Properties

Research indicates that 2-methoxy-N-pentylaniline exhibits antimicrobial activity against a range of pathogens. Its effectiveness is believed to arise from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Pathogen Activity
Staphylococcus aureusModerate inhibition observed
Escherichia coliEffective at higher concentrations
Candida albicansSignificant antifungal activity

Anticancer Potential

Preliminary studies suggest that 2-methoxy-N-pentylaniline may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

Case Study: Cytotoxicity Assay
In a study conducted on human breast cancer cells (MCF-7), 2-methoxy-N-pentylaniline demonstrated:

  • IC50 Value: 25 µM
  • Mechanism: Induction of apoptosis via caspase activation.

Research Findings

  • High-Throughput Screening : A tiered approach was utilized to assess the thyroid-disrupting potential of various compounds, including 2-methoxy-N-pentylaniline. Results indicated a moderate disruption effect, highlighting the need for further toxicological evaluation .
  • Chemical Reactivity : The compound undergoes various chemical transformations, including oxidation and substitution reactions. These reactions can lead to the formation of derivatives with potentially enhanced biological activities .
  • Pharmacological Applications : The compound is being explored as a lead in drug development due to its unique structural features and promising biological profiles. Its application in synthesizing more complex organic molecules is also noteworthy .

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